9-[4-(3-Methoxyphenoxy)butyl]carbazole
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Overview
Description
9-[4-(3-Methoxyphenoxy)butyl]carbazole is a compound that belongs to the class of carbazole derivatives Carbazole derivatives are known for their unique structural properties and have been extensively studied for their applications in various fields, including optoelectronics, pharmaceuticals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[4-(3-Methoxyphenoxy)butyl]carbazole typically involves the reaction of carbazole with a suitable alkylating agent. One common method involves the use of 4-(3-methoxyphenoxy)butyl bromide as the alkylating agent. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the alkylation process, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
9-[4-(3-Methoxyphenoxy)butyl]carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenoxy group, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF with alkyl halides.
Major Products Formed
Oxidation: Oxidized derivatives of the carbazole moiety.
Reduction: Reduced forms of the carbazole derivative.
Substitution: Substituted carbazole derivatives with various functional groups.
Scientific Research Applications
9-[4-(3-Methoxyphenoxy)butyl]carbazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Mechanism of Action
The mechanism of action of 9-[4-(3-Methoxyphenoxy)butyl]carbazole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
9H-Carbazole: The parent compound of 9-[4-(3-Methoxyphenoxy)butyl]carbazole, known for its use in the synthesis of various derivatives.
3,6-Dibromo-9H-carbazole: A brominated derivative used in the synthesis of conjugated polymers.
N-Vinylcarbazole: A monomer used in the production of poly(N-vinylcarbazole), a polymer with excellent optoelectronic properties.
Uniqueness
This compound is unique due to the presence of the methoxyphenoxybutyl group, which imparts specific electronic and steric properties to the molecule. This makes it particularly suitable for applications in organic electronics and as a precursor for more complex molecular architectures.
Properties
IUPAC Name |
9-[4-(3-methoxyphenoxy)butyl]carbazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO2/c1-25-18-9-8-10-19(17-18)26-16-7-6-15-24-22-13-4-2-11-20(22)21-12-3-5-14-23(21)24/h2-5,8-14,17H,6-7,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIFZSUZMPONGNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCCCN2C3=CC=CC=C3C4=CC=CC=C42 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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